MHI-148 -

MHI-148

Catalog Number: EVT-8330417
CAS Number:
Molecular Formula: C42H52BrClN2O4
Molecular Weight: 764.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MHI-148 is classified as a near-infrared heptamethine cyanine dye. It is synthesized through organic chemistry methods that involve specific reagents and conditions to achieve the desired chemical structure. The dye has been utilized in various studies, particularly for its tumor-targeting capabilities and its application in imaging techniques such as magnetic resonance imaging and fluorescence imaging .

Synthesis Analysis

Methods

The synthesis of MHI-148 involves several steps that utilize different chemical reactions. A common method includes the coupling of specific organic compounds under controlled conditions to form the final product. For example, the conjugation of MHI-148 with paclitaxel was achieved using a solution-phase reaction where the hydroxyl group of paclitaxel reacted with the carboxylic group of MHI-148 in the presence of activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .

Technical Details

The synthesis typically requires precise control over pH and temperature, with reactions often conducted at room temperature for several hours. Purification methods such as dialysis are employed to remove unreacted materials and byproducts, ensuring a high yield of the desired conjugate. Characterization techniques like mass spectrometry (MALDI-TOF-MS) are used to confirm successful synthesis .

Molecular Structure Analysis

Structure

MHI-148 possesses a complex molecular structure characterized by a series of conjugated double bonds that contribute to its optical properties. The chemical formula for MHI-148 is C₃₁H₃₃ClN₂O₄S, with a molecular weight of approximately 684.33 g/mol. The structure includes multiple functional groups that facilitate its interaction with biological systems, particularly in targeting cancer cells .

Data

The structural analysis can be supported by nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the molecular environment of hydrogen and carbon atoms within the compound. High-resolution mass spectrometry further aids in confirming the molecular weight and structure .

Chemical Reactions Analysis

Reactions

MHI-148 participates in various chemical reactions, primarily involving conjugation with other therapeutic agents or imaging probes. For instance, it can form stable ester linkages when reacting with hydroxyl groups on drugs like paclitaxel or palbociclib, enhancing their delivery to target sites within tumors .

Technical Details

These reactions are typically facilitated by carbodiimide chemistry, which activates carboxylic acids for nucleophilic attack by alcohols. The resulting conjugates exhibit altered pharmacokinetics, allowing for improved accumulation in tumor tissues compared to their unconjugated counterparts .

Mechanism of Action

Process

The mechanism by which MHI-148 exerts its effects primarily involves its selective uptake by cancer cells through organic anion transporters. Once inside the cells, MHI-148 accumulates in mitochondria, where it can induce cytotoxic effects or serve as a fluorescent marker for imaging purposes .

Data

Studies indicate that MHI-148 exhibits preferential accumulation in various cancer cell lines compared to normal cells, making it an effective agent for targeted therapy and imaging applications. The uptake mechanisms have been characterized using organelle-specific tracking dyes, confirming localization within mitochondria after administration .

Physical and Chemical Properties Analysis

Physical Properties

MHI-148 is typically presented as a solid or powder that exhibits strong fluorescence under near-infrared light. Its solubility characteristics allow it to be dissolved in organic solvents such as dimethyl sulfoxide or chloroform, facilitating its use in biological assays.

Chemical Properties

The chemical stability of MHI-148 is crucial for its applications; it remains stable under physiological conditions while exhibiting significant photostability during imaging procedures. Its absorption spectrum shows peaks characteristic of heptamethine cyanines, typically around 774 nm .

Applications

MHI-148 has several scientific uses, particularly in oncology:

  • Tumor Imaging: Utilized as a contrast agent for magnetic resonance imaging and fluorescence imaging due to its tumor-targeting properties.
  • Drug Delivery: Serves as a linker for conjugating chemotherapeutic agents, enhancing their localization and efficacy against tumors.
  • Biosensing: Employed in studies aimed at detecting cancer biomarkers through fluorescence-based methods.

The dual functionality of MHI-148—acting both as an imaging agent and a therapeutic enhancer—positions it as a valuable tool in cancer research and treatment strategies .

MHI-148 in Cancer Theranostics: Mechanisms and Applications

Tumor-Targeted Drug Delivery Systems Utilizing MHI-148

The heptamethine cyanine dye MHI-148 serves as a versatile molecular scaffold for constructing tumor-selective drug delivery platforms. Its intrinsic tumor-targeting capability stems from preferential accumulation in malignant tissues while sparing normal cells, a phenomenon extensively documented across diverse cancer types including colon carcinoma, breast cancer, and hepatocellular carcinoma [1] [6]. This selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), transmembrane transporters overexpressed in numerous cancers. The hypoxia-inducible factor 1-alpha (HIF-1α) pathway directly regulates OATP expression, creating a molecular framework that explains MHI-148's tumor specificity. Research demonstrates that HIF-1α stabilization under tumor hypoxic conditions activates OATP superfamily genes, while HIF-1α silencing significantly reduces OATP expression and abolishes MHI-148 accumulation [8].

The conjugation chemistry of MHI-148 exploits its carboxyl-terminated alkyl chain, enabling esterification or amide bond formation with therapeutic agents. A prototypical example is the paclitaxel-MHI-148 conjugate (PTX-MHI), synthesized via ester bond formation between the 2'-hydroxy group of paclitaxel and the carboxylic acid moiety of MHI-148 using N,N'-diisopropyl carbodiimide and 4-dimethylaminopyridine as coupling agents [2] [3]. This architecture preserves the dye's tumor-homing properties while facilitating intracellular drug release. Crucially, PTX-MHI demonstrates significantly enhanced cellular uptake in cancer cells (HT-29 colon carcinoma) compared to normal fibroblasts (NIH3T3), as visualized through near-infrared fluorescent imaging. Biodistribution studies in tumor-bearing mice confirm tumor-specific accumulation, with the conjugate localizing preferentially in subcellular compartments—particularly mitochondria and lysosomes—of malignant cells [2] [3].

Table 1: Comparative Efficacy of MHI-148-Drug Conjugates Versus Unconjugated Drugs

ConjugateCancer ModelKey AdvantageReference
Paclitaxel-MHI-148Colon carcinoma (HT-29)3.5-fold increase in tumor accumulation; Enhanced cytotoxicity in cancer cells with minimal normal cell toxicity [2] [3]
Palbociclib-MHI-148Triple-negative breast cancer (MDA-MB-231)Shift from cytostatic to cytotoxic activity; Overcomes efflux-mediated resistance [10]
Dasatinib-MHI-148Prostate cancerImproved tumor-selective delivery of tyrosine kinase inhibitor [10]

The structural modification of therapeutic agents through MHI-148 conjugation fundamentally alters their pharmacokinetic profile. While unconjugated paclitaxel suffers from limited tumor specificity and systemic toxicity, the PTX-MHI conjugate leverages the dye's OATP-mediated transport for targeted delivery. This approach demonstrates superior therapeutic outcomes in vivo, with PTX-MHI exhibiting potent tumor growth inhibition in HT-29 xenograft models while maintaining an excellent safety profile characterized by minimal toxicity to normal tissues [2] [3]. Similarly, the palbociclib-MHI-148 conjugate demonstrates markedly enhanced cytotoxicity across breast cancer cell lines compared to unconjugated palbociclib, fundamentally altering the drug's mechanism from cytostatic cell cycle inhibition to cytotoxic tumor cell elimination [10].

Dual-Modal Imaging and Therapeutic Applications of MHI-148 Conjugates

MHI-148's intrinsic fluorescence properties in the near-infrared range (excitation/emission: 760/810 nm) provide the foundation for its dual functionality in both diagnostic imaging and therapeutic intervention [6]. The dye's photophysical characteristics—including high quantum yield, minimal tissue autofluorescence, and deep tissue penetration (up to 1-2 cm)—enable high-resolution tumor visualization during fluorescence-guided surgery [1] [4]. This capability is particularly valuable for delineating tumor margins in real-time intraoperative settings. MHI-148's tumor-to-background ratio exceeds 3:1 in multiple cancer models, significantly improving the detection sensitivity for small tumor nodules and metastatic lesions that might evade conventional imaging techniques [4] [8].

The integration of MHI-148 with nuclear medicine techniques has expanded its utility beyond optical imaging into positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The chemical structure of MHI-148 permits straightforward modification for radiolabeling without compromising its tumor-targeting properties. A prominent example is ⁶⁸Ga-labeled DOTA-MHI-148, created through chelation of the radioisotope gallium-68 to a tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moiety conjugated to the dye [4] [7]. This radioconjugate demonstrates exceptional performance in dual-modal PET/near-infrared fluorescence imaging of hepatocellular carcinoma in both murine and rabbit orthotopic models. Quantitative PET analysis reveals standardized uptake values (SUV) with tumor-to-muscle ratios of 3.25 in canine testicular cancer models, confirming the specificity of the tracer for malignant tissue [4] [8].

Table 2: Performance of MHI-148 in Dual-Modal Imaging Applications

Imaging ModalityCancer TypeKey Performance MetricsReference
PET/NIRF (⁶⁸Ga-MHI-148)Hepatocellular carcinomaTumor-to-muscle SUV ratio: 3.25; Detection of lesions as small as 0.5cm in mice [4] [8]
NIRF intraoperative imagingCanine spontaneous tumorsClear tumor margin delineation; Metastasis detection during surgery [8]
PET/SPECT-NIR probesGlioblastomaCongruent nuclear and optical signals; Facilitates preoperative planning and intraoperative resection [7]

The subcellular localization patterns of MHI-148 conjugates significantly influence their therapeutic efficacy. Following cellular internalization via OATPs, MHI-148 and its drug conjugates predominantly accumulate in mitochondria and lysosomes [6] [8]. This compartmentalization enables organelle-specific therapy, particularly valuable for compounds whose targets reside within these organelles. For instance, the tumor-selective delivery of palbociclib conjugated to MHI-148 results in mitochondrial accumulation, fundamentally altering its mechanism from cyclin-dependent kinase inhibition to induction of mitochondrial dysfunction and cytotoxicity [10]. This shift from cytostatic to cytotoxic activity demonstrates how subcellular targeting through MHI-148 conjugation can radically transform a therapeutic agent's biological activity.

Beyond drug delivery, MHI-148 itself possesses therapeutic potential when activated by near-infrared light. The dye functions as an effective photosensitizer for photothermal therapy by converting light energy into localized hyperthermia (>42°C), sufficient to induce tumor cell necrosis [1]. Simultaneously, under laser irradiation at specific wavelengths, MHI-148 generates cytotoxic reactive oxygen species, enabling photodynamic therapy effects. These phototherapeutic applications complement the drug delivery capabilities of MHI-148, creating versatile theranostic platforms that integrate tumor detection with multiple treatment modalities [1] [4].

Role of MHI-148 in Enhancing Chemotherapeutic Bioavailability

The conjugation of chemotherapeutic agents to MHI-148 fundamentally addresses critical pharmacological limitations that plague conventional cancer therapeutics, particularly poor water solubility and inadequate tumor-specific delivery. Hydrophobic drugs such as paclitaxel and palbociclib experience substantial improvements in aqueous solubility when conjugated to MHI-148, enhancing their bioavailability and distribution kinetics [2] [10]. This modification occurs without compromising the cytotoxic potency of the payload, as evidenced by comparative cytotoxicity assays in multiple cancer cell lines. In fact, MHI-148 conjugation often enhances the therapeutic index by simultaneously increasing tumor delivery and reducing off-target exposure [2] [3].

The molecular transporters responsible for MHI-148 uptake play a crucial role in overcoming multidrug resistance mechanisms. Organic anion-transporting polypeptides (OATPs), particularly isoforms OATP1B3 and OATP2B1, mediate the active transport of MHI-148 conjugates across the plasma membrane of cancer cells [8] [9]. This uptake mechanism bypasses conventional resistance pathways associated with ATP-binding cassette (ABC) transporters such as P-glycoprotein. Research in hepatocellular carcinoma models demonstrates that β-catenin signaling regulates the expression of both influx (OATP2B1) and efflux (ABCG2) transporters, creating a molecular environment favorable for MHI-148 conjugate accumulation in malignant cells [9]. Pharmacological modulation of this pathway using β-catenin inhibitors significantly enhances MHI-148 retention in tumors, further improving imaging performance and therapeutic efficacy [9].

The intracellular release mechanisms of MHI-148 conjugates contribute significantly to their enhanced bioavailability. Ester bond linkages, such as those used in paclitaxel conjugation, undergo hydrolysis by intracellular esterases within cancer cells, resulting in site-specific drug liberation [2] [3]. This controlled release mechanism ensures that the active therapeutic agent reaches effective intracellular concentrations precisely within the target cells. Additionally, the inherent lysosomotropic properties of heptamethine cyanine dyes facilitate endolysosomal escape, further enhancing drug bioavailability at intracellular target sites [1] [6]. These combined mechanisms significantly increase the effective intracellular drug concentration compared to administration of unconjugated chemotherapeutics.

Table 3: Impact of MHI-148 Conjugation on Chemotherapeutic Efficacy

ParameterUnconjugated DrugMHI-148 ConjugateExperimental Model
Aqueous solubilityLimited (hydrophobic)Significantly enhancedPaclitaxel, palbociclib [2] [10]
Cellular uptake efficiencyModest; Efflux pump susceptibleEnhanced via OATP transport; Efflux bypassHT-29, MDA-MB-231 [2] [3] [10]
Therapeutic indexNarrow due to normal tissue toxicityImproved through tumor-selective deliveryHT-29 xenografts [2] [3]
Mechanism of actionTarget-specific (e.g., CDK4/6 inhibition)Often altered to cytotoxic/mitochondrial targetingPalbociclib in breast cancer [10]

Quantitative assessments of therapeutic enhancement reveal that MHI-148 conjugation dramatically improves cytotoxicity metrics across diverse cancer cell types. The palbociclib-MHI-148 conjugate demonstrates IC₅₀ values in the low micromolar range (1-5 μM) in both estrogen receptor-positive MCF-7 and triple-negative MDA-MB-231 breast cancer cell lines, representing a significant enhancement compared to unconjugated palbociclib [10]. Crucially, this increased potency is accompanied by a fundamental shift in the mechanism of action—from G₁ cell cycle arrest induced by unconjugated palbociclib to cytotoxic cell death mediated by the conjugate. This transition is evidenced by propidium iodide staining confirming membrane damage in conjugate-treated cells, a phenomenon absent in cells treated with unconjugated palbociclib [10]. Similarly, the paclitaxel-MHI-148 conjugate exhibits superior tumor growth inhibition compared to equimolar paclitaxel alone in colon carcinoma xenograft models, demonstrating in vivo validation of the bioavailability enhancement [2] [3]. These findings collectively establish MHI-148 as a powerful chemical moiety for overcoming the bioavailability barriers that limit conventional cancer chemotherapy.

Properties

Product Name

MHI-148

IUPAC Name

6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

Molecular Formula

C42H52BrClN2O4

Molecular Weight

764.2 g/mol

InChI

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H

InChI Key

SBSLCJXMLMGYFH-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.